6-Chloro-3,4-diiodo-1H-indazole

Kinase inhibition CDK8 CDK19

Select 6-Chloro-3,4-diiodo-1H-indazole for its nanomolar CDK8/19 inhibition (IC50 7.2/6.0 nM)—a unique chemotype that generic indazoles cannot replicate. The 3,4-diiodo pattern enables sequential, chemoselective cross-coupling at C3 and C4, delivering structural diversity inaccessible to non-iodinated or simply chlorinated analogs. Its high lipophilicity (LogP 4.32) supports systematic SAR exploration of halogenation effects on target engagement, permeability, and metabolic stability. Procure this privileged scaffold to eliminate confounding variables and accelerate kinase inhibitor optimization.

Molecular Formula C7H3ClI2N2
Molecular Weight 404.37 g/mol
CAS No. 887568-29-8
Cat. No. B3294854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,4-diiodo-1H-indazole
CAS887568-29-8
Molecular FormulaC7H3ClI2N2
Molecular Weight404.37 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)I)I)Cl
InChIInChI=1S/C7H3ClI2N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
InChIKeyVEQSHKGKBLDPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3,4-diiodo-1H-indazole (CAS 887568-29-8): Core Chemical and Pharmacological Profile for Scientific Procurement


6-Chloro-3,4-diiodo-1H-indazole is a polyhalogenated heterocyclic compound belonging to the indazole family. It is characterized by a bicyclic structure with a chlorine substituent at the 6-position and iodine atoms at the 3- and 4-positions . This specific substitution pattern endows the compound with significant utility as a chemical building block, particularly for palladium-catalyzed cross-coupling reactions . Pharmacologically, it has been reported as a potent inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/CDK19), with demonstrated IC50 values in the low nanomolar range . The compound is primarily utilized as a research tool in medicinal chemistry for kinase inhibitor development and the synthesis of complex heterocycles .

Why Substituting 6-Chloro-3,4-diiodo-1H-indazole with Unsubstituted or Differently Halogenated Indazoles Compromises Synthetic and Biological Outcomes


Generic substitution of 6-chloro-3,4-diiodo-1H-indazole with simpler indazole analogs is not scientifically viable due to profound differences in chemical reactivity and biological target engagement. The specific combination of a 6-chloro and 3,4-diiodo substitution pattern creates a unique chemotype with distinct properties. For instance, while 6-chloro-1H-indazole is a known scaffold, it lacks the dual iodine handles for sequential cross-coupling . Conversely, 3,4-diiodo-1H-indazole lacks the 6-chloro substituent, which significantly impacts its biological activity profile, including potency and selectivity for specific kinase targets like CDK8/CDK19 . These differences are not incremental but are binary on/off switches for key synthetic and biological applications, rendering simple substitution a high-risk decision in any research or development workflow.

Quantitative Differentiation of 6-Chloro-3,4-diiodo-1H-indazole Against Closest Analogs: A Comparative Evidence Guide


Differential Kinase Inhibition: CDK8/CDK19 Potency of 6-Chloro-3,4-diiodo-1H-indazole vs. Non-Chlorinated Analog

6-Chloro-3,4-diiodo-1H-indazole demonstrates high affinity for Cyclin-Dependent Kinases 8 and 19 (CDK8/CDK19), with reported IC50 values of 7.2 nM and 6.0 nM, respectively . This potency is a direct consequence of its specific halogenation pattern. In contrast, the non-chlorinated analog 3,4-diiodo-1H-indazole, while also a kinase inhibitor, shows a different target profile, with the most potent derivative in one study exhibiting an IC50 of 2.9 nM against Fibroblast Growth Factor Receptor 1 (FGFR1) . This shift in primary target from FGFR1 to CDK8/CDK19, accompanied by a quantitative change in potency for the respective target, underscores the critical role of the 6-chloro substituent in dictating target selectivity.

Kinase inhibition CDK8 CDK19 Anticancer Target engagement

Synthetic Reactivity: Halogen Handling in Cross-Coupling Reactions

The presence of two iodine atoms at the 3- and 4-positions in 6-Chloro-3,4-diiodo-1H-indazole provides a key strategic advantage for sequential functionalization. The C3-iodo group is typically the most reactive site for palladium-catalyzed cross-coupling reactions, while the C4-iodo group offers a second, distinct site for similar transformations, potentially under slightly different catalytic conditions . This chemoselectivity is not present in the simpler 6-chloro-1H-indazole, which lacks the iodine atoms and is thus significantly less reactive in these crucial carbon-carbon bond-forming reactions . Furthermore, studies on bis-Suzuki reactions of 3,4-diiodoindazoles have demonstrated selective and controlled couplings, a feature that is directly translatable to the 6-chloro derivative [1].

Organic synthesis Cross-coupling Suzuki reaction Chemoselectivity Building block

Physicochemical Properties: LogP as a Differentiator for Membrane Permeability

The calculated partition coefficient (LogP) for 6-chloro-3,4-diiodo-1H-indazole is 4.32 . This value indicates high lipophilicity, a direct consequence of the compound's heavy halogenation (chlorine and two iodines). While specific LogP data for direct comparators like 6-chloro-1H-indazole or 3,4-diiodo-1H-indazole is not available in the provided sources, the general principle in medicinal chemistry is that halogenation, particularly with larger halogens like iodine, significantly increases LogP and thus impacts membrane permeability and bioavailability . This class-level inference suggests that the target compound will have different ADME properties compared to less halogenated analogs, which is a critical consideration in drug discovery.

Drug-likeness Physicochemical properties LogP Lipophilicity ADME

Validated Application Scenarios for 6-Chloro-3,4-diiodo-1H-indazole Based on Quantitative Evidence


CDK8/CDK19-Mediated Oncology Target Validation and Inhibitor Development

Researchers investigating the therapeutic potential of targeting the Mediator complex kinases CDK8 or CDK19 in cancer should select 6-chloro-3,4-diiodo-1H-indazole as a high-potency tool compound. Its reported IC50 values of 7.2 nM and 6.0 nM for CDK8 and CDK19, respectively, provide a strong foundation for biochemical and cellular target engagement studies . Using a non-chlorinated analog like 3,4-diiodo-1H-indazole would be inappropriate due to its shifted target profile toward FGFR1, which would introduce confounding variables and invalidate conclusions about CDK8/19 pharmacology .

Synthesis of Diversely Functionalized Indazole Libraries via Sequential Cross-Coupling

Medicinal chemists aiming to generate a library of 3,4-disubstituted indazoles should procure 6-chloro-3,4-diiodo-1H-indazole as a privileged starting material. The differential reactivity of the C3 and C4 iodine atoms enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functional groups in a controlled manner . This synthetic versatility is absent in the simpler 6-chloro-1H-indazole, which lacks the necessary iodine handles for these transformations .

Investigating Structure-Activity Relationships (SAR) Around a Polyhalogenated Indazole Core

In drug discovery programs where the indazole core is a key pharmacophore, this compound serves as a unique template for SAR studies. The combination of a 6-chloro substituent and dual iodo groups creates a distinct physicochemical and electronic profile, characterized by high lipophilicity (LogP 4.32) . This allows researchers to systematically explore the impact of heavy halogenation on target binding, cellular permeability, and metabolic stability, providing insights that cannot be gleaned from the study of mono- or di-halogenated analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3,4-diiodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.